molecular formula C26H24N2O5S B2593115 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902521-29-3

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2593115
CAS RN: 902521-29-3
M. Wt: 476.55
InChI Key: RYXHAALIKZBPMD-UHFFFAOYSA-N
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Description

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Structural Aspects and Inclusion Compounds

Structural analysis of related quinoline derivatives highlights their ability to form complex structures with other compounds. For instance, the study by Karmakar, Sarma, and Baruah (2007) on amide-containing isoquinoline derivatives reveals the formation of gels and crystalline solids upon treatment with various acids, showcasing the structural versatility of quinoline compounds (Karmakar, Sarma, & Baruah, 2007).

Metabolism and Pharmacological Activities

The metabolism and transformation of quinoline derivatives are subjects of significant interest. Clark, Huford, and McChesney (1981) explored the metabolism of primaquine, a 6-methoxy-8-aminoquinoline derivative, using microorganisms, uncovering the formation of metabolites with distinct structures (Clark, Huford, & McChesney, 1981). Similarly, Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides, indicating the potential for complex metabolic pathways involving quinoline derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antitumor Activity

The synthesis of quinoline derivatives and their potential antitumor activities have been investigated, revealing promising biological activities. Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indolo[2,1-a]isoquinolines and tested their cytostatic activity, highlighting the synthetic and application potential of such compounds (Ambros, Angerer, & Wiegrebe, 1988).

Novel Synthesis Methods

Recent studies have focused on novel synthesis methods for quinoline derivatives. For example, Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, showcasing the ongoing innovation in quinoline synthesis (Jiang et al., 2011).

properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-4-8-19(9-5-17)27-25(29)16-28-15-24(34(31,32)21-11-6-18(2)7-12-21)26(30)22-14-20(33-3)10-13-23(22)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXHAALIKZBPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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